molecular formula C18H16O5S B583165 Phenprocoumon Sulfate CAS No. 131147-41-6

Phenprocoumon Sulfate

Cat. No.: B583165
CAS No.: 131147-41-6
M. Wt: 344.381
InChI Key: QOCBYURNIKSOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenprocoumon Sulfate is a chemical compound that belongs to the class of chromene derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s unique structure, which includes a chromene core and a sulfonic acid group, contributes to its diverse range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenprocoumon Sulfate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with active methylene compounds, followed by cyclization and sulfonation reactions . The reaction conditions often include the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and elevated temperatures to facilitate the formation of the chromene ring and subsequent sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as silica-bonded sulfonic acid, can also be employed to improve the sustainability of the process by allowing catalyst reuse and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Phenprocoumon Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts or other reduced forms.

    Substitution: The aromatic ring and the sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted chromene compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Phenprocoumon Sulfate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.

    Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a subject of study for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenprocoumon Sulfate involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a proton donor, facilitating acid-catalyzed reactions. The chromene core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenprocoumon Sulfate: An oral anticoagulant with a similar chromene structure but different functional groups.

    Coumarin Derivatives: Compounds with a chromene core that exhibit various biological activities, including anticoagulant and anticancer properties.

    Pyrrolidine Derivatives: Compounds with a different heterocyclic core but similar biological activities, such as anti-inflammatory and anticancer effects.

Uniqueness

This compound is unique due to its combination of a chromene core and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCBYURNIKSOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.